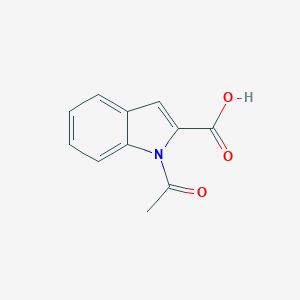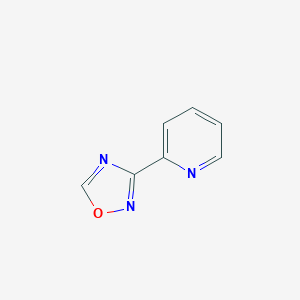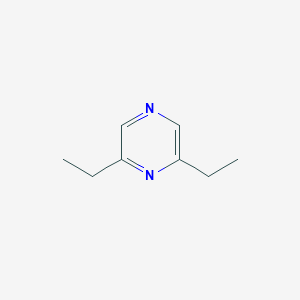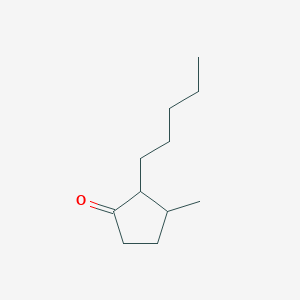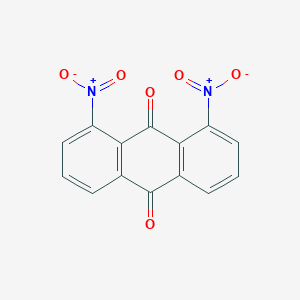
1,8-Dinitroantraquinona
Descripción general
Descripción
1,8-Dinitroanthraquinone: is an organic compound with the molecular formula C14H6N2O6. It is a derivative of anthraquinone, characterized by the presence of two nitro groups at the 1 and 8 positions on the anthraquinone core. This compound is known for its vibrant yellow color and is used in various chemical and industrial applications.
Aplicaciones Científicas De Investigación
1,8-Dinitroanthraquinone has several applications in scientific research:
Mecanismo De Acción
Target of Action
The primary target of 1,8-Dihydroxy-4,5-dinitroanthraquinone (DHDNA), a derivative of 1,8-Dinitroanthraquinone, is the enzyme phosphopantetheine adenylyltransferase (PPAT) of Staphylococcus aureus and Enterococcus faecalis . PPAT is a key enzyme involved in the biosynthesis of coenzyme A (CoA), a vital cofactor in all organisms, making it an attractive target for antibacterial agents .
Mode of Action
DHDNA interacts with PPAT by binding to its nucleotide-binding site . The nitro group of DHDNA contributes significantly to its affinity for the nucleotide-binding site of PPAT . This interaction inhibits the activity of PPAT, thereby disrupting the biosynthesis of CoA .
Biochemical Pathways
By inhibiting PPAT, DHDNA disrupts the biosynthesis of CoA, a crucial cofactor involved in various metabolic pathways, including the citric acid cycle and fatty acid metabolism . The disruption of these pathways can lead to a decrease in energy production and other downstream effects that are detrimental to the bacteria .
Result of Action
DHDNA has been found to be active in vitro towards Gram-positive bacteria, with minimum inhibitory concentration (MIC) values of 31.25 µg/mL for S. aureus and 62.5 µg/mL for E. faecalis . . coli . At the tested concentrations, DHDNA produced bacteriostatic effects on both Gram-positive bacteria .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Increasing rates of bacterial resistance to antibiotics are a growing concern worldwide. The search for potential new antibiotics has included several natural products such as anthraquinones . Our results present DHDNA as a potential PPAT inhibitor, showing antibacterial activity against antibiotic-resistant isolates of S. aureus and E. faecalis .
Análisis Bioquímico
Biochemical Properties
It is known that anthraquinones, the parent compound of 1,8-Dinitroanthraquinone, play a significant role in various biochemical reactions
Cellular Effects
A related compound, 1,8-Dihydroxy-4,5-dinitroanthraquinone, has been shown to have antibacterial activity against Staphylococcus aureus and Enterococcus faecalis
Molecular Mechanism
In silico methods have identified 1,8-Dihydroxy-4,5-dinitroanthraquinone as a potential inhibitor of the enzyme phosphopantetheine adenylyltransferase (PPAT) of Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli . It is possible that 1,8-Dinitroanthraquinone may have a similar mechanism of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,8-Dinitroanthraquinone can be synthesized through the nitration of anthraquinone. The process involves the reaction of anthraquinone with a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 1 and 8 positions. The reaction mixture is then cooled, and the product is isolated through filtration and purification steps .
Industrial Production Methods: In industrial settings, the production of 1,8-Dinitroanthraquinone follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 1,8-Dinitroanthraquinone .
Análisis De Reacciones Químicas
Types of Reactions: 1,8-Dinitroanthraquinone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: 1,8-Diaminoanthraquinone.
Oxidation: Various quinone derivatives.
Substitution: Substituted anthraquinone derivatives.
Comparación Con Compuestos Similares
- 1,5-Dinitroanthraquinone
- 1,8-Dihydroxy-4,5-dinitroanthraquinone
- 1,8-Diaminoanthraquinone
Comparison: 1,8-Dinitroanthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 1,5-Dinitroanthraquinone, it has different reactivity and biological activity. The presence of nitro groups at the 1 and 8 positions makes it more effective as an antibacterial agent compared to other derivatives .
Propiedades
IUPAC Name |
1,8-dinitroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N2O6/c17-13-7-3-1-5-9(15(19)20)11(7)14(18)12-8(13)4-2-6-10(12)16(21)22/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIJFIUDKPXMAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059599 | |
| Record name | 9,10-Anthracenedione, 1,8-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129-39-5 | |
| Record name | 1,8-Dinitro-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Dinitro-9,10-anthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Dinitroanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37108 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,8-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,8-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-dinitroanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,8-DINITRO-9,10-ANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0846316GX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 1,8-dinitroanthraquinone?
A1: 1,8-Dinitroanthraquinone serves as a crucial intermediate in synthesizing disperse dyes and pigments. [] These dyes find widespread applications in coloring various materials, including textiles. Additionally, research has explored the potential of 1,8-dinitroanthraquinone in creating lignin-based polymeric materials with enhanced tensile strength, surpassing even polyethylene. []
Q2: How is 1,8-dinitroanthraquinone used in developing sustainable materials?
A3: 1,8-dinitroanthraquinone plays a role in developing lignin-based polymers. Research shows that blending small amounts of 1,8-dinitroanthraquinone (5 wt%) with kraft lignin significantly improves the tensile strength of the resulting material, exceeding that of polyethylene. [] This approach highlights the potential of 1,8-dinitroanthraquinone in creating sustainable and high-performance materials from renewable resources.
Q3: How does the structure of 1,8-dinitroanthraquinone influence its properties?
A4: The presence of two nitro groups at the 1 and 8 positions of the anthraquinone core significantly influences the compound's properties. This structural feature impacts its reactivity, solubility, and ability to form cocrystals with other molecules like pyrene. [] These cocrystals exhibit diverse packing patterns and mechanical properties depending on the stoichiometry of the components, demonstrating the significance of 1,8-dinitroanthraquinone's structure in material science. []
Q4: Can analytical techniques effectively quantify 1,8-dinitroanthraquinone in environmental samples?
A5: Yes, high-performance liquid chromatography (HPLC) methods have been developed and validated to determine the presence of 1,8-dinitroanthraquinone in environmental samples like soil. [] These methods offer high sensitivity and reproducibility, ensuring accurate quantification even at trace levels. [] This capability is crucial for monitoring the potential release and fate of 1,8-dinitroanthraquinone in the environment.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
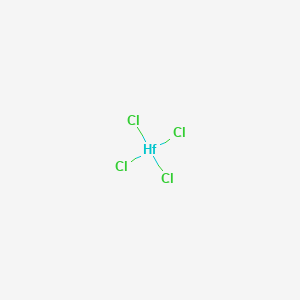
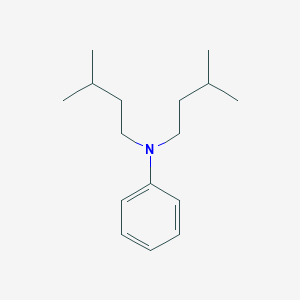
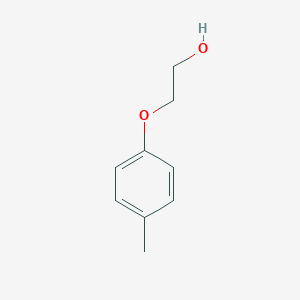
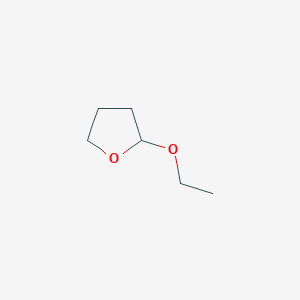
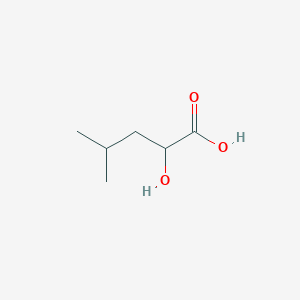
![(3S,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B85400.png)
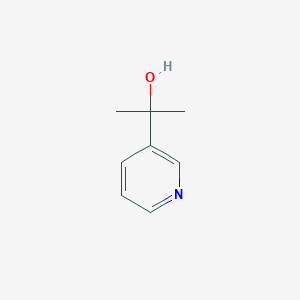
acetic acid](/img/structure/B85405.png)
